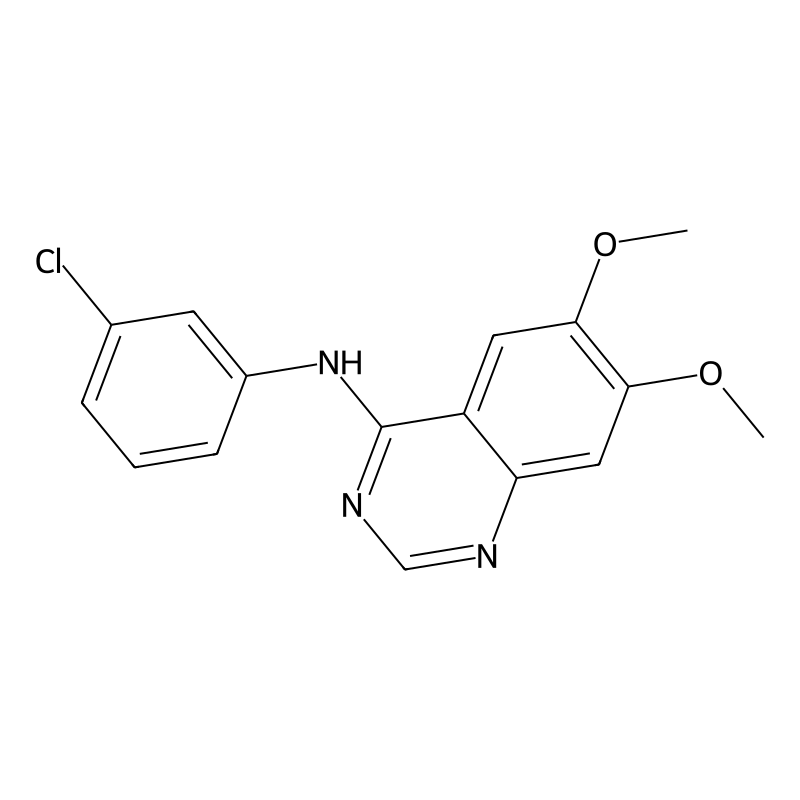

AG-1478 hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

AG-1478 hydrochloride (CAS 153436-53-4) is a highly potent, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, widely procured as a definitive benchmark tool compound for oncology and signal transduction research. Characterized by an exceptionally low IC50 of 3 nM in cell-free biochemical assays, it provides near-absolute target specificity, allowing researchers to isolate EGFR-dependent pathways without confounding cross-reactivity . Procuring the hydrochloride salt, as opposed to the free base, significantly enhances dissolution kinetics in standard laboratory solvents like DMSO, facilitating reproducible high-concentration stock solutions and reliable downstream formulation for both in vitro cellular assays and in vivo xenograft models .

Substituting AG-1478 hydrochloride with its free base equivalent or with first-generation clinical EGFR inhibitors (such as Gefitinib) introduces significant experimental and formulation risks. The free base form of AG-1478 is highly hydrophobic, frequently leading to micro-precipitation upon dilution in aqueous assay media, which generates artificially high apparent IC50 values and lot-to-lot assay variability . Furthermore, while clinical TKIs are heavily optimized for human pharmacokinetics and specific activating mutations (e.g., L858R or exon 19 deletions), AG-1478 provides a highly specific, unbiased baseline inhibition profile against wild-type and truncated EGFR. Using a clinical drug for basic pathway elucidation often introduces complex off-target effects or metabolism-adjusted characteristics that obscure fundamental mechanistics .

Absolute Kinase Selectivity: EGFR vs. HER2/PDGFR

When selecting a tool compound for pathway isolation, target selectivity is the primary procurement driver. AG-1478 demonstrates an IC50 of 3 nM for EGFR, while maintaining an IC50 of >100 μM for closely related kinases such as HER2 (ErbB2) and PDGFR . This >33,000-fold selectivity margin ensures that downstream phenotypic observations are strictly EGFR-dependent, outperforming broader-spectrum inhibitors that require complex deconvolution of off-target effects.

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | AG-1478: 3 nM (EGFR) |

| Comparator Or Baseline | HER2 and PDGFR: >100,000 nM |

| Quantified Difference | >33,000-fold selectivity margin for EGFR over HER2/PDGFR |

| Conditions | Cell-free biochemical kinase assay |

Procuring a highly selective inhibitor eliminates the need for complex, multi-compound control matrices when isolating EGFR-specific signaling in multiplexed cellular models.

Solubility and Formulation Reliability: Hydrochloride vs. Free Base

The physical form of the inhibitor directly dictates assay reproducibility. AG-1478 hydrochloride achieves reliable dissolution in DMSO up to 50 mg/mL (approx. 158 mM) with mild sonication, whereas the free base is prone to incomplete dissolution and rapid precipitation upon introduction to aqueous environments . The hydrochloride salt is also highly compatible with standard in vivo vehicle systems, such as a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline mixture, ensuring clear solutions for accurate dosing.

| Evidence Dimension | Maximum reliable stock concentration and vehicle stability |

| Target Compound Data | AG-1478 Hydrochloride: 50 mg/mL in DMSO; stable in PEG/Tween aqueous mixtures |

| Comparator Or Baseline | AG-1478 Free Base: Variable dissolution, high risk of aqueous precipitation |

| Quantified Difference | Consistent 50 mg/mL dissolution enabling high-concentration, stable stock storage |

| Conditions | Standard laboratory DMSO stock preparation and in vivo vehicle formulation |

Procuring the hydrochloride salt prevents costly assay failures and variable dosing caused by the compound crashing out of solution in cell culture media or animal models.

Efficacy Against Truncated and Wild-Type EGFR Variants

Unlike clinical TKIs that are structurally biased toward specific activating mutations, AG-1478 provides robust baseline inhibition across diverse receptor states. In U87MG cell models, AG-1478 preferentially inhibits cells expressing truncated EGFR with an IC50 of 8.7 μM, and maintains measurable dose-dependent inhibition of endogenous wild-type EGFR (IC50 34.6 μM) . This makes it an essential control compound for studies involving non-mutated or structurally truncated EGFR where clinical analogs exhibit significant drop-offs in relative efficacy.

| Evidence Dimension | Cellular Growth Inhibition (IC50) |

| Target Compound Data | AG-1478: 8.7 μM (truncated EGFR), 34.6 μM (wild-type EGFR) |

| Comparator Or Baseline | Clinical TKIs (Require activating mutations like L858R for optimal low-nM efficacy) |

| Quantified Difference | Maintains robust, predictable activity against wild-type and truncated receptors |

| Conditions | U87MG cell proliferation assay |

Provides a reliable, unbiased baseline inhibitor for oncology research utilizing non-mutated or truncated EGFR cell lines where highly specialized clinical drugs underperform.

Strict EGFR Pathway Deconvolution in Multiplexed Assays

Due to its >33,000-fold selectivity over HER2 and PDGFR, AG-1478 hydrochloride is the optimal choice for isolating EGFR-specific signaling in complex cellular environments, ensuring that observed changes in downstream effectors (like ERK1/2 or AKT) are not artifacts of off-target kinase inhibition.

In Vivo Oncology Model Formulation and Dosing

The hydrochloride salt's superior solubility profile and compatibility with standard vehicle systems (e.g., DMSO/PEG300/Tween80) makes it highly suitable for xenograft studies requiring stable, high-concentration dosing without the risk of premature precipitation associated with the free base .

Baseline Benchmarking Against Novel TKIs

As a classic, potent inhibitor of both wild-type and truncated EGFR variants, AG-1478 serves as the definitive negative control or comparative baseline when evaluating the potency and selectivity of next-generation, mutation-specific TKIs in early-stage drug discovery .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Related CAS

170449-18-0 (mono-hydrochloride)

153436-53-4 (Parent)

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Clayton AH, Perugini MA, Weinstock J, Rothacker J, Watson KG, Burgess AW, Nice EC. Fluorescence and analytical ultracentrifugation analyses of the interaction of the tyrosine kinase inhibitor, tyrphostin AG 1478-mesylate, with albumin. Anal Biochem. 2005 Jul 15;342(2):292-9. PubMed PMID: 15913535.

3: Choi BH, Choi JS, Rhie DJ, Yoon SH, Min DS, Jo YH, Kim MS, Hahn SJ. Direct inhibition of the cloned Kv1.5 channel by AG-1478, a tyrosine kinase inhibitor. Am J Physiol Cell Physiol. 2002 Jun;282(6):C1461-8. PubMed PMID: 11997261.

4: Stekelenburg J, Klein BY, Ben-Bassat H, Rojansky N. Opposing effects of cyclosporin A and tyrphostin AG-1478 indicate a role for Src protein in the cellular control of mineralization. J Cell Biochem. 1998 Oct 1;71(1):116-26. PubMed PMID: 9736460.

5: Han Y, Caday CG, Nanda A, Cavenee WK, Huang HJ. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors. Cancer Res. 1996 Sep 1;56(17):3859-61. PubMed PMID: 8752145.

Explore Compound Types